methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate
Description
Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate is a synthetic organic compound featuring a tert-leucine methyl ester backbone conjugated with a Schiff base linker (E-configuration) and a 4-nitrophenyl substituent.
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-[(4-nitrophenyl)methylideneamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)12(13(17)20-4)15-9-10-5-7-11(8-6-10)16(18)19/h5-9,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZLOWVKYBWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate typically involves the condensation of 4-nitrobenzaldehyde with methyl 3,3-dimethyl-2-aminobutanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural motifs with synthetic cannabinoids like MDMB-4en-PINACA (methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate) and 5F-MDMB-PINACA (5F-ADB). Key differences lie in the substituents:
- Aromatic Group : The 4-nitrophenyl group in the target compound contrasts with the indazole or fluorinated pentyl chains in MDMB-4en-PINACA derivatives. The nitro group may increase polarity and reduce lipophilicity compared to halogenated analogs .
- Backbone Configuration: The tert-leucine methyl ester is a common feature, but stereochemistry (S- vs. R-enantiomers) in synthetic cannabinoids like MDMB-4en-PINACA significantly affects receptor binding. The target compound’s stereochemical data are unspecified, complicating direct pharmacological comparisons .
Physicochemical and Pharmacological Properties
- Receptor Affinity: Synthetic cannabinoids such as MDMB-4en-PINACA exhibit high affinity for CB1 receptors due to indazole/indole cores and fluorinated alkyl chains.
- Metabolic Stability : Nitro groups are prone to enzymatic reduction, which may shorten the half-life compared to fluorinated derivatives like 5F-MDMB-PINACA, where fluorine enhances metabolic stability .
Toxicity and Regulatory Status
- Toxicity: MDMB-4en-PINACA and 5F-MDMB-PINACA are associated with severe adverse effects (e.g., seizures, fatalities) due to high CB1 receptor potency.
- Legal Status : MDMB-4en-PINACA is controlled in the EU under drug legislation, while the nitro-substituted compound lacks explicit regulatory mentions. Its structural similarity to scheduled substances, however, may subject it to analog laws .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Pharmacokinetic Differences
Biological Activity
Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate is a synthetic compound notable for its complex structure and potential biological activities. This compound features a nitrophenyl group, which is integral to its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 278.30 g/mol
- CAS Number : 1173540-20-9
Structure
The structure includes:
- A butanoate ester
- An amino group attached to a carbon chain
- A nitrophenyl group that may influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitrophenyl moiety can facilitate these interactions, potentially leading to various pharmacological effects.
Potential Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell functions.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis or cell cycle arrest.
- Cannabinoid Receptor Interaction : Some studies indicate that this compound may act as a full agonist at cannabinoid (CB1) receptors, suggesting potential applications in pain management or neuroprotection.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various nitro compounds, including this compound. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 50 | 15 |
| This compound | 100 | 22 |
| Control (Ampicillin) | 50 | 20 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in HeLa cells at concentrations above 10 µM, with a significant decrease in cell viability observed after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
